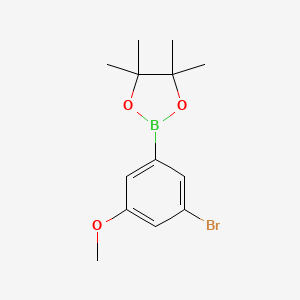

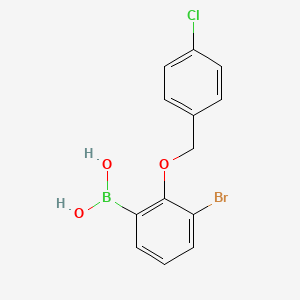

(3-溴-2-((4-氯苄基)氧基)苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid, also known as 3-Bromo-2-((4-chlorobenzyl)oxy)phenylboronic acid, is a boronic acid derivative with a wide range of applications in biochemistry and organic synthesis. It is mainly used as a reagent for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances, as well as for the synthesis of polymers and catalysts. Additionally, 3-Bromo-2-((4-chlorobenzyl)oxy)phenylboronic acid has been found to have various biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of gene expression, and the inhibition of cell proliferation.

科学研究应用

铃木-宫浦偶联反应

该化合物用于铃木-宫浦 (SM) 偶联反应 。SM 偶联反应是形成碳-碳键的常用方法。该反应的成功归功于温和且对官能团耐受的反应条件、相对稳定、易于制备且通常对环境友好的有机硼试剂的性质 。

铑催化的分子内胺化

该化合物用作铑催化的分子内胺化反应中的试剂 。该反应是合成许多复杂有机化合物的一个关键步骤。

钯催化的直接芳基化

它也用于钯催化的直接芳基化反应 。该反应是形成碳-碳键的有力工具,特别是在联芳基的合成中,联芳基是药物和天然产物中常见的结构单元。

Mizoroki-Heck 偶联反应

该化合物用于 Mizoroki-Heck 偶联反应 。这些反应在有机合成中被广泛用于形成碳-碳双键。

钯催化的立体选择性 Heck 型反应

它用于钯催化的立体选择性 Heck 型反应 。这些反应对于在有机合成中形成立体中心很重要。

硼酸衍生物的合成

该化合物可用于合成硼酸衍生物 。这些衍生物在有机合成和药物化学中具有广泛的应用。

作用机制

Target of Action

The primary target of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to the palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group plays a crucial role in this process by providing the nucleophilic organic group for transmetalation .

Pharmacokinetics

The compound’s stability, readiness for preparation, and environmentally benign nature suggest it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .

生化分析

Biochemical Properties

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This compound interacts with the catalytic sites of proteasomes, inhibiting their activity and leading to the accumulation of proteins within the cell . This interaction is crucial for studying the regulation of protein degradation and the development of therapeutic agents targeting proteasomes.

Cellular Effects

The effects of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid on various cell types and cellular processes are profound. This compound influences cell function by inhibiting proteasome activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of proteasomes leads to the accumulation of ubiquitinated proteins, which can trigger apoptosis (programmed cell death) in cancer cells . This makes (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid exerts its effects by binding to the active sites of proteasomes. This binding inhibits the proteolytic activity of the proteasomes, preventing the degradation of proteins tagged for destruction. The compound’s boronic acid moiety forms a reversible covalent bond with the catalytic threonine residue of the proteasome, leading to enzyme inhibition . This mechanism is essential for understanding how proteasome inhibitors can be used in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of proteasome activity, resulting in prolonged cellular stress and apoptosis in susceptible cells.

Dosage Effects in Animal Models

The effects of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits proteasome activity without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, affecting metabolic flux and metabolite levels . By inhibiting proteasome activity, the compound disrupts the normal turnover of proteins, leading to changes in cellular metabolism and homeostasis.

Transport and Distribution

Within cells and tissues, (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is primarily within the cytoplasm, where it interacts with proteasomes. The compound’s activity is influenced by its localization, as it needs to be in proximity to proteasomes to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its efficacy in inhibiting proteasome activity.

属性

IUPAC Name |

[3-bromo-2-[(4-chlorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrClO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWXXELCTOFTRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584588 |

Source

|

| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849052-23-9 |

Source

|

| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。